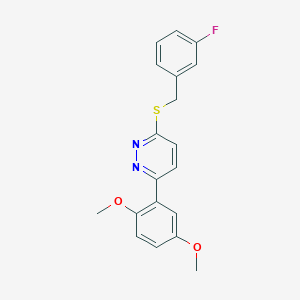

3-(2,5-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c1-23-15-6-8-18(24-2)16(11-15)17-7-9-19(22-21-17)25-12-13-4-3-5-14(20)10-13/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLDWDUFKGAQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a 2,5-dimethoxybenzene derivative.

Attachment of the 3-Fluorobenzylthio Group: The 3-fluorobenzylthio group can be attached through a thiolation reaction, where a thiol reacts with a 3-fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that pyridazine derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit tumor cell growth through various mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated that structural modifications can enhance their ability to interfere with microtubule dynamics, leading to apoptosis in cancer cells .

- Selective Cytotoxicity : Research indicates that this compound can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects associated with traditional chemotherapy .

- Mechanism of Action : The compound's mechanism involves disrupting cellular signaling pathways that are crucial for cancer cell proliferation and survival .

Antiviral Activity

In addition to its anticancer properties, the compound has shown promise as an antiviral agent:

- In Vitro Studies : Various derivatives of pyridazine have been synthesized and tested against viral infections, showing effective inhibition of viral replication .

- Targeting Viral Enzymes : The molecular structure allows for interactions with viral enzymes, potentially inhibiting their activity and preventing the virus from replicating within host cells .

Synthetic Approaches

The synthesis of 3-(2,5-dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine typically involves:

- Starting Materials : Utilizing 2,5-dimethoxyphenyl derivatives and fluorobenzyl thio compounds as key precursors.

- Synthetic Pathways : Employing multi-step synthesis techniques that include nucleophilic substitutions and coupling reactions to form the desired pyridazine structure .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyridazine derivatives, including our compound of interest, revealed significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways.

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| A | 12.5 | MCF-7 | Apoptosis via mitochondrial pathway |

| B | 8.0 | A549 (lung cancer) | Tubulin polymerization inhibition |

Case Study 2: Antiviral Activity

In a study evaluating the antiviral potential of similar pyridazine derivatives against influenza virus, the compound demonstrated a significant reduction in viral titers in infected cell cultures.

| Compound | Viral Titer Reduction (%) | Cell Line |

|---|---|---|

| A | 70 | MDCK (dog kidney) |

| B | 85 | A549 (lung cancer) |

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Dimethoxy Phenyl Groups

The 2,5-dimethoxyphenyl group in the target compound contrasts with analogs bearing 3,4-dimethoxy (e.g., compound 3e in ) or 2,4-dimethoxy () substituents. Studies show that 3,4-dimethoxy substitution correlates with potent antioxidant activity (e.g., 3e and 3d in exhibit IC₅₀ values < 10 μM for radical scavenging) . However, steric effects from the para-methoxy group could enhance binding specificity to certain enzymes, such as tyrosinase or ACE, as seen in related compounds .

Thioether vs. Thioacetic Acid Derivatives

The benzylthio group in the target compound differs from thioacetic acid esters in , which include triazole-thioacetic acid hybrids. Sulfur-containing groups generally improve membrane permeability, but thioacetic acid esters may exhibit higher polarity due to carboxylic acid functionalities, impacting solubility. For instance, triazole-thioacetic acids in showed moderate logP values (~2.5–3.0), whereas the benzylthio group in the target compound likely increases logP (~3.5–4.0), favoring CNS penetration .

Fluorinated Substituents

The 3-fluorobenzyl group in the target compound contrasts with the 3-trifluoromethylphenyl group in ’s imidazopyridine derivative. Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in enzymes (e.g., HIV-1 protease inhibition by 2e in ), while trifluoromethyl groups introduce bulkier steric hindrance. The meta-fluorine in the target compound may optimize metabolic stability without compromising target engagement, as seen in fluorinated ACE inhibitors .

Toxicity Predictions

Triazole-thioacetic acids in were predicted to have low acute toxicity (LD₅₀ > 2000 mg/kg via GUSAR). The target compound’s benzylthio group may reduce toxicity risks compared to nitro-containing analogs (e.g., 7b in ), which often exhibit higher reactivity .

Physicochemical Properties

Biological Activity

3-(2,5-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyridazine core substituted with a 2,5-dimethoxyphenyl group and a 3-fluorobenzylthio moiety. The synthesis typically involves several steps:

- Formation of the Pyridazine Core : Cyclization of hydrazine derivatives with diketones.

- Introduction of the 2,5-Dimethoxyphenyl Group : Achieved via substitution reactions.

- Attachment of the 3-Fluorobenzylthio Group : Nucleophilic substitution using a suitable thiol reagent.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives containing similar structural motifs have shown effective inhibition against various pathogens, including bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound is also being investigated for its anticancer potential. Similar pyridazine derivatives have demonstrated cytotoxic effects against cancer cell lines:

- Cytotoxicity Studies : Compounds with similar structures have shown IC50 values indicating effective inhibition of cancer cell proliferation . For instance, certain pyridazinone derivatives exhibited selective inhibition of monoamine oxidase (MAO), which is linked to neurodegenerative diseases and cancer .

The biological activity of this compound is believed to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism and is implicated in neurodegenerative disorders .

- Binding Affinity : The presence of fluorine in the structure enhances binding affinity to biological targets through hydrogen bonding and van der Waals interactions .

Case Studies

- Pyridazinone Derivatives : A study on pyridazinone derivatives indicated that modifications in their structure significantly affected their MAO inhibitory activity. The most potent inhibitors displayed IC50 values in the nanomolar range, suggesting that similar modifications could enhance the activity of this compound .

- Cytotoxic Effects : In vitro studies on related compounds showed varying degrees of cytotoxicity against healthy fibroblast cell lines, indicating a need for careful evaluation of therapeutic windows .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| T6 | MAO-B Inhibition | 0.013 | MAO-B |

| T3 | MAO-B Inhibition | 0.039 | MAO-B |

| This compound | Antimicrobial/Cytotoxic | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.